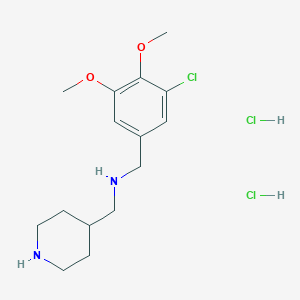![molecular formula C23H19N3O B4688503 N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B4688503.png)
N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide, also known as MPQAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQAA belongs to the class of quinazoline derivatives, which have been shown to possess various pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities. In
Wirkmechanismus
The mechanism of action of N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the pathways that this compound targets is the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. This compound has also been shown to inhibit the expression of various oncogenes and to promote the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has also been shown to possess anti-inflammatory and antiviral activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to inhibit the replication of various viruses, including influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. It is also relatively stable and has a long shelf life, which makes it suitable for long-term studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide. One potential area of research is in the development of novel anticancer therapies that target the PI3K/Akt/mTOR pathway. This compound could also be used as a lead compound for the development of more potent and selective anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing cell cycle arrest and apoptosis, which are mechanisms that prevent the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(6-methyl-2-phenylquinazolin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-8-13-21-20(14-15)22(17-9-11-19(12-10-17)24-16(2)27)26-23(25-21)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURCFWTEYPARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methyl-4-oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4688432.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)benzamide](/img/structure/B4688433.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4688447.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4688458.png)
![methyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4688461.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4688471.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)


![N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4688501.png)

![5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4688519.png)